5-Bromo-2,3-dimethoxybenzaldehyde CAS number 71295-21-1
5-Bromo-2,3-dimethoxybenzaldehyde CAS number 71295-21-1
An In-depth Technical Guide to 5-Bromo-2,3-dimethoxybenzaldehyde (CAS: 71295-21-1)
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2,3-dimethoxybenzaldehyde (CAS No. 71295-21-1), a pivotal intermediate in synthetic organic chemistry. We delve into its physicochemical properties, spectroscopic characterization, and a field-proven, high-yield synthetic protocol. The core of this document focuses on the compound's chemical reactivity, exploring its utility in cornerstone reactions for drug discovery and materials science, such as Palladium-catalyzed cross-coupling and Pictet-Spengler-type cyclizations. Detailed experimental procedures, mechanistic insights, and safety protocols are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile building block.
Introduction: A Versatile Aromatic Building Block
5-Bromo-2,3-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable scaffold in modern synthetic chemistry. Its structure is characterized by three key functional groups: an electrophilic aldehyde, a nucleophilic aromatic ring activated by two methoxy groups, and a strategically positioned bromine atom. This unique combination of functionalities makes it an ideal precursor for constructing complex molecular architectures.
The brominated methoxyphenyl moiety is a recurring motif in a variety of natural alkaloids known to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The presence of the bromine atom provides a reactive handle for sophisticated carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, while the aldehyde group is a gateway to the synthesis of numerous heterocyclic systems and other functional group transformations. This guide will illuminate the pathways through which these features can be leveraged for advanced chemical synthesis.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of 5-Bromo-2,3-dimethoxybenzaldehyde are confirmed by its physical properties and spectroscopic data.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 71295-21-1 | [2][3] |
| Molecular Formula | C₉H₉BrO₃ | [4] |
| Molecular Weight | 245.07 g/mol | [3] |
| Appearance | White solid | [1] |
| Melting Point | 81-84 °C | [2][3] |
| SMILES | COc1cc(Br)cc(C=O)c1OC | [3] |
| InChI Key | RVMWFOFQRYTRHZ-UHFFFAOYSA-N | [3] |
Spectroscopic Data
The following data provides a definitive fingerprint for the compound's structure.[1]
| Technique | Data (Solvent: CDCl₃) |
| ¹H NMR (400 MHz) | δ 10.33 (s, 1H, -CHO), 7.51 (d, J = 2.34 Hz, 1H, Ar-H), 7.22 (d, J = 2.34 Hz, 1H, Ar-H), 3.97 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz) | δ 188.7 (C=O), 154.0 (Ar-C), 152.0 (Ar-C), 130.7 (Ar-C), 121.9 (Ar-C), 121.2 (Ar-C), 117.1 (Ar-C), 62.5 (-OCH₃), 56.5 (-OCH₃) |
| FTIR (ATR, cm⁻¹) | 1685 (C=O stretch), 1570 (Ar C=C stretch) |
Synthesis and Purification
A robust and efficient synthesis is critical for the accessibility of any chemical building block. The preparation of 5-Bromo-2,3-dimethoxybenzaldehyde is reliably achieved via a two-step sequence starting from the commercially available ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1][5]
Synthetic Rationale
The synthetic strategy hinges on two classical transformations. First, an electrophilic aromatic substitution (bromination) is directed by the powerful activating and ortho-, para-directing hydroxyl group of o-vanillin. The position para to the hydroxyl group (C5) is the most sterically accessible and electronically enriched site, leading to highly regioselective bromination. The subsequent step is a standard Williamson ether synthesis to methylate the remaining phenolic hydroxyl group, which proceeds in high yield.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde [1]
-
To a reaction vessel containing o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) is added 20 mL of glacial acetic acid.
-
A solution of bromine (1.16 g, 7.25 mmol) in 10 mL of acetic acid is added to the mixture.
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The reaction is stirred for 1 hour at room temperature.
-
The solvent is removed under reduced pressure. The resulting residue is washed with water and extracted with dichloromethane.
-
The organic extract is washed sequentially with 2% Na₂CO₃ solution and water, then dried over MgSO₄.
-
The solvent is evaporated to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow powder (97% yield), which can be purified further by chromatography (hexane/ethyl acetate).
Step 2: Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde [1]
-
To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and potassium carbonate (K₂CO₃, 0.893 g) in 5 mL of dry N,N-dimethylformamide (DMF), add methyl iodide (0.40 mL, 6.50 mmol).
-
Stir the mixture vigorously for 4 hours at room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 5-bromo-2,3-dimethoxybenzaldehyde as a white solid (98% yield).
Purification: High-purity crystals can be obtained by slow evaporation from a dichloromethane solution.[1]
Chemical Reactivity and Key Transformations
The synthetic power of 5-bromo-2,3-dimethoxybenzaldehyde lies in the orthogonal reactivity of its functional groups. The aryl bromide is primed for metal-catalyzed couplings, while the aldehyde is an ideal electrophile for condensation and addition reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals.[6][7] The C-Br bond of the substrate readily undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle.
Mechanistic Causality: The reaction is driven by the formation of a stable Pd(II) intermediate, followed by transmetalation with a boronic acid derivative (activated by a base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The choice of ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.[8]
Representative Protocol: Suzuki-Miyaura Coupling
-
In a reaction vial, combine 5-bromo-2,3-dimethoxybenzaldehyde (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).[6][9]
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add a deoxygenated solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture with stirring (typically 80-100 °C) for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Heterocycle Synthesis via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, core structures in many alkaloid natural products and pharmaceuticals.[10] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization.
Mechanistic Causality: The reaction proceeds through the formation of an imine, which is protonated under acidic conditions to form a highly electrophilic iminium ion. The electron-rich aryl ring of the β-arylethylamine moiety then acts as a nucleophile, attacking the iminium carbon to forge the new ring system.[11]
Representative Protocol: Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine (e.g., tryptamine, 1 equiv.) and 5-bromo-2,3-dimethoxybenzaldehyde (1 equiv.) in a suitable solvent (e.g., chloroform or toluene).[12]
-
Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction for the formation of the product. The reaction may be complete in a few hours or require overnight stirring.
-
Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting tetrahydro-β-carboline derivative by column chromatography or crystallization.
Applications in Research and Drug Development
The utility of 5-bromo-2,3-dimethoxybenzaldehyde extends across several domains of chemical research:
-
Medicinal Chemistry: As demonstrated, it is a precursor to biaryl compounds and complex heterocycles. Derivatives of structurally similar brominated phenolic compounds have been investigated for anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.[13]
-
Natural Product Synthesis: The substituted pattern of this aldehyde makes it an attractive starting material for the total synthesis of natural products containing the brominated methoxyphenyl core.[1]
-
Materials Science: Aryl aldehydes are used in the synthesis of functional materials, polymers, and fluorescent probes.[14] The reactivity of this compound allows for its incorporation into larger conjugated systems with tailored electronic and optical properties.
Safety and Handling
Proper handling is essential when working with any chemical reagent. Users should consult the full Safety Data Sheet (SDS) before use.
| Hazard Information | Handling and Storage |
| Signal Word: Warning[3] | Engineering Controls: Use only in a well-ventilated area or a chemical fume hood. |
| Hazard Statements: [3] | Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. Use a dust mask if handling significant quantities of the solid. |
| H315: Causes skin irritation. | Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. |
| H319: Causes serious eye irritation. | First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |
| H335: May cause respiratory irritation. | First Aid (Skin): Wash with plenty of soap and water.[15] |
Conclusion
5-Bromo-2,3-dimethoxybenzaldehyde is a cornerstone synthetic intermediate whose value is defined by its structural features and predictable reactivity. It provides chemists with reliable access to complex molecular frameworks through well-established and powerful transformations like the Suzuki-Miyaura coupling and the Pictet-Spengler reaction. Its proven synthetic routes and clear spectroscopic profile make it a trustworthy component in multistep synthetic campaigns aimed at discovering new medicines and materials.
References
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Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available from: [Link]
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Castillo, M., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available from: [Link]
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Pictet–Spengler reaction. Wikipedia. Available from: [Link]
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Suzuki reaction. Wikipedia. Available from: [Link]
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The Pictet-Spengler Reaction. SpringerLink. Available from: [Link]
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Enhancing the yield and diastereoselectivity of the Pictet-Spengler reaction: A highly efficient route to cis-1,3-disubstituted tetrahydro-β-carbolines. Fingerprint. Available from: [Link]
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2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
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Šačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc. Available from: [Link]
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